(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 117027-46-0
VCID: VC20860008
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

CAS No.: 117027-46-0

Cat. No.: VC20860008

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid - 117027-46-0

CAS No. 117027-46-0
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Standard InChI Key TYJDOLCFYZSNQC-QGZVFWFLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Chemical Identity and Structural Properties

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid is characterized by a precise molecular arrangement with clearly defined stereochemistry. The compound possesses a central chiral carbon atom with an R-configuration, which is crucial for its biological and chemical activity profiles. This section presents the fundamental chemical identifiers and structural characteristics of this important research compound.

Basic Chemical Information

The compound is identified through various chemical descriptors that enable precise identification and characterization in scientific research. These fundamental properties are summarized in Table 1 below.

Table 1: Chemical Identifiers of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

ParameterValue
CAS Registry Number117027-46-0
Molecular FormulaC₂₀H₂₃NO₄
Molecular Weight341.4 g/mol
IUPAC Name(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Standard InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Standard InChI KeyTYJDOLCFYZSNQC-QGZVFWFLSA-N

The compound is also known under several synonyms in scientific literature and commercial catalogues, including N-Boc-beta-phenyl-D-phenylalanine, Boc-D-3,3-diphenylalanine, and (R)-N-Boc-2-amino-3,3-diphenylpropionic acid, which reflect its structural features and stereochemistry .

Structural Characteristics

The molecular structure of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid incorporates several key functional groups that define its chemical behavior and reactivity:

  • A tert-butoxycarbonyl (Boc) protecting group attached to an amino functionality, which provides protection for the amino group during chemical synthesis and modifications

  • Two phenyl groups attached to the alpha carbon of a propanoic acid backbone, creating a sterically hindered environment around the chiral center

  • A carboxylic acid group that enables various derivatization reactions, particularly for peptide coupling

  • A chiral center with R-configuration that determines the three-dimensional orientation of the molecule

These structural elements collectively contribute to the compound's utility in organic synthesis, particularly in peptide chemistry where stereochemical control is crucial.

Synthesis and Preparation

The preparation of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid requires careful attention to reaction conditions and purification procedures to ensure high stereochemical purity and yield. This section details the synthetic approaches commonly employed for obtaining this compound.

General Synthetic Approaches

Research Applications

The unique structural features of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid make it valuable for various research applications, particularly in the fields of peptide chemistry and pharmaceutical development.

Peptide Chemistry Applications

The compound serves as an important building block in peptide synthesis, particularly where incorporation of bulky, hydrophobic residues is desired. The presence of the Boc protecting group allows for controlled peptide coupling under various synthetic strategies, including solid-phase peptide synthesis (SPPS) and solution-phase methods.

Research has documented the use of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid in the preparation of novel peptide derivatives. For instance, it has been employed in the synthesis of dipeptides by converting it to its acid chloride form (Boc-D-3,3-DPAAC) for coupling with other amino acids such as those derived from levofloxacin . The resulting peptide conjugates have shown promising biological activity in preliminary research.

Pharmaceutical Research

ParameterValue
PurityTypically ≥98%
FormSolid
Available Quantities500 mg to 1 g packages
Recommended UseFor research purposes only; not for human or veterinary use
Price Range$292.19 - $493.07 (as of March 2025)

These commercial products are marketed under various trade names but contain the same chemical entity with consistent specifications across different suppliers .

Analytical Characterization

Proper characterization of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid is essential for confirming its identity, purity, and stereochemical integrity. Multiple analytical techniques are typically employed for comprehensive characterization.

Spectroscopic Analysis

Spectroscopic methods provide critical information about the structural features and purity of the compound. Key spectroscopic characteristics include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR spectra reveal characteristic signals for the aromatic protons of the two phenyl rings, the tert-butyl group of the Boc protecting group, and the chiral center hydrogen.

  • Infrared (IR) Spectroscopy: Shows distinctive absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹), the carbamate C=O stretch of the Boc group (approximately 1680-1700 cm⁻¹), and the N-H stretch (approximately 3300-3400 cm⁻¹).

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and enantiomeric excess of the compound:

  • High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of the target compound from potential impurities.

  • Chiral HPLC: Critical for determining the enantiomeric purity, ensuring the correct (R)-stereochemistry is present.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis and preliminary purity assessment.

These analytical methods collectively provide comprehensive characterization of the compound, ensuring its identity, purity, and stereochemical integrity for research applications.

Structure-Activity Relationships

Understanding the structure-activity relationships of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid provides insights into its potential applications in medicinal chemistry and biological research. Although specific biological activity data was limited in the search results, the structural features suggest certain biological implications.

Key Structural Features Influencing Activity

Several structural elements potentially influence the biological activity profile of the compound:

  • The (R)-stereochemistry at the alpha carbon: This specific three-dimensional configuration is likely crucial for recognition by biological targets such as enzymes or receptors.

  • The diphenyl moiety: The presence of two aromatic rings creates a bulky, hydrophobic region that may facilitate binding to hydrophobic pockets in protein targets.

  • The protected amino group: While the Boc group serves primarily as a protecting group for synthesis, derivatives where this group is modified or removed may exhibit different biological activities.

  • The carboxylic acid functionality: This group enables further derivatization and may participate in ionic interactions with biological targets.

These structural features collectively contribute to the compound's potential interactions with biological systems, though further research is needed to fully elucidate these relationships.

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